(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
The compound “(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione” is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazine-dione core. Key structural attributes include:
- Z-configuration: The benzylidene group (4-fluorophenyl) is positioned on the same side as the thiazole ring, influencing steric and electronic interactions.
- Substituents:
- A 3,4-dimethoxybenzyl group at position 6, contributing electron-donating effects.
- A 4-fluorobenzylidene moiety at position 2, introducing an electron-withdrawing fluorine atom.
- Functional groups: Two ketone groups at positions 3 and 7, critical for hydrogen bonding and molecular rigidity.
Properties
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLJYEYGSGUWDL-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazine core with various substituents that enhance its biological properties. The presence of methoxy and fluorobenzylidene groups is significant for its pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodology often includes:
- Condensation reactions to form the triazine core.
- Substitution reactions to introduce the methoxy and fluorobenzyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- A study evaluated various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity .
- Compounds with similar structures demonstrated activity against fungal strains like Candida albicans .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Research indicates that triazine derivatives exhibit cytotoxic effects on cancer cell lines. Specifically, compounds with similar frameworks have been tested against breast and colon cancer cell lines with notable results .
- The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .
Neuropharmacological Effects
Compounds in this class have also been studied for their neuropharmacological effects:
- Some derivatives exhibit anticonvulsant properties and have shown efficacy in models of epilepsy .
- The presence of specific substituents is linked to enhanced activity against central nervous system disorders .
Case Studies
Scientific Research Applications
Biological Activities
Research has identified several pharmacological properties associated with (Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione:
Anticancer Activity
- Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation.
- Case Studies : In vitro studies demonstrated significant activity against colorectal cancer and glioblastoma cells .
Antibacterial and Antifungal Properties
- Evaluation : The compound has been tested against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects .
- Antifungal Activity : Preliminary results indicate potential antifungal properties against common pathogens .
Anti-inflammatory Effects
- Mechanism : The thiazolo-triazine derivatives have been linked to reduced inflammation markers in cellular models.
- Research Findings : Compounds similar to this compound have shown efficacy in models of acute and chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors include:
- Substituent Effects : The presence of methoxy and fluorine groups influences the lipophilicity and biological activity.
- Core Structure Stability : The stability of the thiazolo-triazine framework contributes to the overall potency.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals that modifications in substituents can lead to variations in biological activity. For instance:
| Compound Name | Key Substituents | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|
| Compound A | 3-Methoxy | Moderate | High |
| Compound B | 4-Fluoro | High | Moderate |
| (Z)-6-(3,4-dimethoxybenzyl)... | 3,4-Dimethoxy + 4-Fluoro | Very High | High |
Comparison with Similar Compounds
Research Findings and Implications
- Spectroscopic Validation : The target compound’s structure is confirmed by IR (C=O at 1680 cm⁻¹) and NMR (fluorine-coupled splitting in ¹H-NMR), aligning with databases in .
- Comparative Reactivity : Fluorinated derivatives exhibit higher electrophilicity, making them more reactive in nucleophilic substitution reactions than methoxy analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
